molecular formula C16H13ClN6O5 B560288 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride

Cat. No.: B560288
M. Wt: 404.76 g/mol
InChI Key: PXLOUHLPDHEXCC-UHFFFAOYSA-N
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Description

VU 591 hydrochloride is a highly selective and potent inhibitor of the renal outer medullary potassium channel, also known as the inward rectifier potassium channel (Kir1.1 or ROMK). This compound is primarily used in scientific research to study the physiological and pharmacological roles of these potassium channels .

Biochemical Analysis

Biochemical Properties

VU 591 hydrochloride plays a significant role in biochemical reactions by inhibiting the ROMK or Kir1.1 channel . This channel is crucial for maintaining potassium balance and is involved in renal potassium secretion . VU 591 hydrochloride binds to the intracellular pore of the Kir1.1 channel, blocking its function .

Cellular Effects

VU 591 hydrochloride’s inhibition of the Kir1.1 channel can affect various types of cells and cellular processes. For instance, it can influence cell function by altering potassium balance, which is vital for maintaining cell membrane potential and volume .

Molecular Mechanism

VU 591 hydrochloride exerts its effects at the molecular level by binding to the intracellular pore of the Kir1.1 channel, thereby inhibiting its function . This binding interaction blocks the passage of potassium ions through the channel, disrupting the normal functioning of the channel .

Temporal Effects in Laboratory Settings

The effects of VU 591 hydrochloride can change over time in laboratory settings. It has high metabolic stability , suggesting that it remains effective over extended periods

Dosage Effects in Animal Models

In animal models, specifically male ICR mice, VU 591 hydrochloride has shown antidepressive effects in the tail suspension test (TST) when administered at a dosage of 1.842 μg

Transport and Distribution

It is known to bind to the intracellular pore of the Kir1.1 channel

Subcellular Localization

It is known to bind to the intracellular pore of the Kir1.1 channel , suggesting it may localize to regions of the cell where these channels are present

Preparation Methods

Synthetic Routes and Reaction Conditions

VU 591 hydrochloride is synthesized through a multi-step chemical process. The synthesis involves the reaction of 6-nitro-1H-benzimidazole with formaldehyde and subsequent nitration to form 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole. The final product is then converted to its hydrochloride salt form .

Industrial Production Methods

The industrial production of VU 591 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in a lyophilized form to maintain its stability during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

VU 591 hydrochloride primarily undergoes substitution reactions due to the presence of nitro groups on the benzimidazole rings. These reactions can be facilitated by various nucleophiles under appropriate conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving VU 591 hydrochloride include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products Formed

The major products formed from the reactions of VU 591 hydrochloride depend on the nature of the nucleophile used. For example, reactions with amines can lead to the formation of substituted benzimidazole derivatives .

Properties

IUPAC Name

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O5.ClH/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16;/h1-6H,7-8H2,(H,17,19)(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLOUHLPDHEXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride
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6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride
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6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride
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6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride
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6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride
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6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride

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